

Fenadiazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole, with the IUPAC name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a heterocyclic organic compound that has garnered interest for its biological activities. Historically, it was investigated for its hypnotic and sedative properties and was marketed under brand names such as Hypnazol, Eudormil, and Viodor.[1][2] Beyond its effects on the central nervous system, Fenadiazole and its structural class of 1,3,4-oxadiazoles have been explored for a range of pharmacological applications, including as anticonvulsant, antipyretic, and spasmolytic agents. [1][3] Some derivatives have also been investigated for their potential as fungicides in agricultural applications.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of Fenadiazole, with a focus on its mechanism of action.

Chemical Structure and Properties

Fenadiazole is characterized by a phenol group attached to a 1,3,4-oxadiazole ring. This unique structure confers its specific chemical and biological properties.

Chemical Identity



Identifier	Value	
IUPAC Name	2-(1,3,4-Oxadiazol-2-yl)phenol	
CAS Number	1008-65-7	
Molecular Formula	C ₈ H ₆ N ₂ O ₂	
Molecular Weight	162.15 g/mol	
SMILES	Oc1cccc1C1=NN=CO1	
InChI	InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9- 5-12-8/h1-5,11H	
Synonyms	Fenadiazol, Phénadiazole, 2-(o- Hydroxyphenyl)-1,3,4-oxadiazole	

Physicochemical Properties

A summary of the key physicochemical properties of **Fenadiazole** is presented below.

Property	Value	Reference
Melting Point	111-112 °C	
Boiling Point	180 °C at 0.1 Torr	-
Solubility	Soluble in DMSO and Ethanol (≥ 10 mg/ml)	_
Appearance	Crystals from methanol	-

Synthesis of Fenadiazole

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which **Fenadiazole** belongs, can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a diacylhydrazine derivative. Below is a representative experimental protocol for the synthesis of a 2-(substituted-phenyl)-1,3,4-oxadiazole, which can be adapted for the specific synthesis of **Fenadiazole**.



Experimental Protocol: Synthesis of a 2-(Substituted-phenyl)-1,3,4-oxadiazole

This protocol outlines a general two-step process for synthesizing 1,3,4-oxadiazole derivatives, starting from a substituted benzoic acid.

Step 1: Synthesis of the Hydrazide Derivative

- Reaction Setup: In a round-bottom flask, dissolve the starting substituted benzoic acid (1 equivalent) in a suitable solvent such as ethanol.
- Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, a hydrazide derivative, will often precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

- Reaction Setup: In a separate flask, mix the synthesized hydrazide (1 equivalent) with an appropriate cyclizing agent. A common choice is triethyl orthoformate.
- Heating: Heat the mixture, often under reflux, for several hours. The reaction time can vary depending on the specific substrates.
- Monitoring: Track the reaction's progress via TLC.
- Work-up: After completion, cool the reaction mixture. The desired 2,5-disubstituted 1,3,4-oxadiazole may precipitate.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield the pure compound.



Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Activity and Mechanism of Action

Fenadiazole exhibits a range of biological activities, with its sedative, hypnotic, and anticonvulsant effects being the most prominent.

Sedative and Hypnotic Activity

Studies have shown that **Fenadiazole** can induce sleep and produce a calming effect. While the precise molecular targets are not fully elucidated, its sedative-hypnotic effects are believed to be mediated through the central nervous system. The hypnotic effects of some 2-phenoxy phenyl-1,3,4-oxadiazole derivatives have been shown to be reduced by flumazenil, a known benzodiazepine antagonist. This suggests that these compounds, and likely **Fenadiazole** itself, exert their effects by interacting with benzodiazepine receptors on the GABA-A receptor complex.

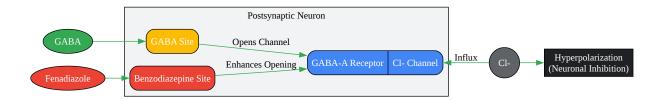
Anticonvulsant Activity

Fenadiazole and related 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant properties in various experimental models. The proposed mechanism for this activity also points towards the modulation of the GABAergic system. Benzodiazepines, which are potent anticonvulsants, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure activity.

Proposed Mechanism of Action: GABAergic System Modulation

The available evidence strongly suggests that **Fenadiazole** acts as a positive allosteric modulator of the GABA-A receptor, likely at the benzodiazepine binding site.





Click to download full resolution via product page

Caption: Proposed signaling pathway for **Fenadiazole**'s action on the GABA-A receptor.

Explanation of the Signaling Pathway:

- GABA Binding: The inhibitory neurotransmitter GABA binds to its specific site on the GABA-A receptor.
- Fenadiazole Binding: Fenadiazole is proposed to bind to the benzodiazepine allosteric site
 on the same receptor complex.
- Enhanced Channel Opening: The binding of **Fenadiazole** enhances the effect of GABA, increasing the frequency of the chloride (Cl⁻) channel opening.
- Chloride Influx: This leads to an increased influx of negatively charged chloride ions into the neuron.
- Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
- Neuronal Inhibition: The overall effect is neuronal inhibition, which manifests as the sedative, hypnotic, and anticonvulsant properties of Fenadiazole.

Analytical Characterization

The structural elucidation and purity assessment of **Fenadiazole** are typically performed using a combination of spectroscopic and chromatographic techniques.



Experimental Protocols for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Fenadiazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the aromatic protons of the phenol ring and the proton on the oxadiazole ring.
- ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of Fenadiazole or analyze as a thin film.
- Analysis: The IR spectrum will show characteristic absorption bands for the functional groups
 present, such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole
 ring, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a solution of **Fenadiazole** into the mass spectrometer, typically using techniques like electrospray ionization (ESI).
- Analysis: The mass spectrum will show the molecular ion peak corresponding to the
 molecular weight of Fenadiazole (162.15 g/mol), as well as characteristic fragmentation
 patterns that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Method: HPLC is a valuable tool for determining the purity of Fenadiazole and for
quantifying its presence in various matrices. A reversed-phase column with a suitable mobile
phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) can
be used.



Detection: Detection is typically achieved using a UV detector set at a wavelength where
 Fenadiazole exhibits strong absorbance.

Caption: General experimental workflow for the synthesis and analysis of **Fenadiazole**.

Conclusion

Fenadiazole is a pharmacologically active molecule with a well-defined chemical structure and a range of biological effects, primarily as a sedative, hypnotic, and anticonvulsant. Its mechanism of action is strongly implicated with the positive allosteric modulation of the GABA-A receptor. The synthetic routes to 1,3,4-oxadiazoles are well-established, allowing for the preparation of **Fenadiazole** and its analogs for further research. The analytical techniques described provide a robust framework for the characterization and quality control of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of **Fenadiazole** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Fenadiazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b353445#fenadiazole-chemical-structure-and-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com